molecular formula C8H7BrFNO3 B1459484 1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene CAS No. 1807139-22-5

1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene

Cat. No.: B1459484
CAS No.: 1807139-22-5
M. Wt: 264.05 g/mol
InChI Key: COTUXDVSRHIWSA-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is used in the synthesis of anti-inflammatory agents .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Yet another method involves the oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, ethoxy, fluoro, and nitro substituents . The numbering of substituted benzene derivatives follows the IUPAC nomenclature, prioritizing the functional group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical and Chemical Properties Analysis

This compound appears as a liquid after melting . It has a refractive index ranging from 1.5750 to 1.5780 at 20°C, 589 nm . The color of this compound ranges from clear yellow to brown .

Mechanism of Action

The mechanism of action for the reactions of 1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Properties

IUPAC Name

1-bromo-4-ethoxy-5-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-4-7(11(12)13)5(9)3-6(8)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUXDVSRHIWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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